Dilead chromate oxide

Description

Properties

IUPAC Name |

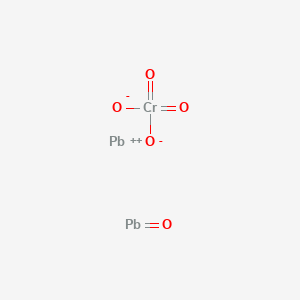

dioxido(dioxo)chromium;lead(2+);oxolead | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.5O.2Pb/q;;;;2*-1;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVHGCHMBBNRBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-].O=[Pb].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrO5Pb2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

5.5e+02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18454-12-1 | |

| Record name | Lead chromate oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018454121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead chromate oxide (Pb2(CrO4)O) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dilead chromate oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Lead chromate oxide can be synthesized through the reaction of lead(II) nitrate with sodium chromate under controlled conditions. The reaction typically involves dissolving lead(II) nitrate in water and then adding sodium chromate solution to it. The resulting precipitate is filtered, washed, and dried to obtain lead chromate oxide.

Industrial Production Methods: In industrial settings, lead chromate oxide is produced by combining lead(II) oxide with chromic acid. This method ensures a high yield of the compound and is suitable for large-scale production. The reaction is carried out at elevated temperatures to facilitate the formation of lead chromate oxide.

Chemical Reactions Analysis

Types of Reactions: Lead chromate oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Lead chromate oxide can be oxidized using strong oxidizing agents such as potassium permanganate.

Reduction: The compound can be reduced using reducing agents like hydrogen gas or sodium borohydride.

Substitution: Lead chromate oxide can undergo substitution reactions with halogens, forming lead halides and chromate salts.

Major Products Formed:

Oxidation: Lead(IV) oxide and chromate salts.

Reduction: Lead(II) oxide and chromium(III) oxide.

Substitution: Lead halides and chromate salts.

Scientific Research Applications

Industrial Applications

Pigment in Coatings and Plastics

- Dilead chromate oxide is widely used as a pigment in paints, coatings, and plastics due to its stability and vibrant color. It provides excellent opacity and durability, making it suitable for outdoor applications where resistance to weathering is crucial.

Electrolysis and Industrial Materials

- Its low melting point and density make it useful in electrolysis processes and as a component in various industrial materials .

Chemistry

- Synthesis of Chromium Compounds : this compound serves as a precursor for synthesizing other chromium-based compounds. It undergoes various chemical reactions, including oxidation and reduction, which are essential for producing materials with specific properties.

Biology

- Toxicological Studies : Research has focused on the toxicological effects of lead chromate oxide on biological systems. Studies indicate that the compound can induce oxidative stress in cells, leading to potential cytotoxic effects due to the generation of reactive oxygen species (ROS) upon cellular uptake.

Medicine

- Drug Delivery Systems : Investigations into the use of lead chromate oxide in targeted drug delivery systems have shown promise. Its ability to interact with cellular components may facilitate the transport of therapeutic agents directly to target cells.

Case Studies

Mechanism of Action

The mechanism of action of lead chromate oxide involves its interaction with various molecular targets and pathways. In biological systems, the compound can interact with cellular components, leading to oxidative stress and potential cytotoxic effects. The chromate ions can enter cells and undergo reduction, generating reactive oxygen species that can damage cellular structures.

Comparison with Similar Compounds

Structural and Functional Analogues

Lead Chromate (PbCrO₄)

- Chemical Formula : PbCrO₄

- Crystal Structure: Monoclinic (P2₁/n)

- Properties : Bright yellow color, photosensitive, insoluble in water.

- Applications : Primarily used as a pigment in paints, plastics, and ceramics.

- Key Differences : Unlike Pb₂CrO₅, PbCrO₄ lacks photoconductive properties and has a simpler crystal structure. Both compounds, however, share toxicity concerns due to lead content .

Cadmium Chromate (CdCrO₄)

- Chemical Formula : CdCrO₄

- Properties: Similar to PbCrO₄ in chromate ion configuration but with cadmium substituting lead. Limited data on its crystal structure.

- Applications : Niche uses in pigments and corrosion-resistant coatings.

- Key Differences : Cadmium’s higher toxicity compared to lead raises stricter regulatory barriers, limiting its industrial adoption .

Sodium Chromate (Na₂CrO₄)

- Chemical Formula : Na₂CrO₄

- Properties : Water-soluble, strong oxidizer, yellow crystalline solid.

- Applications : Intermediate in chromium metal production, corrosion inhibitors, and textile dyeing.

- Key Differences : As a soluble chromate, Na₂CrO₄ is chemically distinct from insoluble Pb₂CrO₅. Its oxidative nature poses fire hazards, unlike Pb₂CrO₅’s dielectric stability .

Zinc Chromate (ZnCrO₄)

- Chemical Formula : ZnCrO₄

- Properties : Anticorrosive, low solubility, green-yellow pigment.

- Applications : Primer coatings for aerospace and automotive industries.

- Key Differences : Zinc chromate’s environmental toxicity has driven research into alternatives, whereas Pb₂CrO₅’s electronic applications offer a specialized niche .

Comparative Data Table

Biological Activity

Dilead chromate oxide, also known as lead chromate (PbCrO₄), is a compound that has garnered attention due to its significant biological activity and potential health risks. This article explores the biological effects of this compound, including its mechanisms of action, toxicity profiles, and implications for human health.

- Molecular Formula : PbCrO₄

- Molecular Weight : 323.2 g/mol

- Appearance : Bright yellow solid, commonly used as a pigment.

1. Toxicity and Carcinogenicity

This compound is primarily recognized for its toxicity, particularly through its hexavalent chromium (Cr(VI)) component. The biological activity associated with this compound includes:

- Inhibition of Enzymatic Activity : this compound inhibits delta-aminolevulinic acid dehydratase (ALAD), an enzyme crucial for heme biosynthesis. This inhibition can lead to anemia and other hematological disorders .

- Genotoxic Effects : The compound has been shown to induce DNA damage through the formation of reactive oxygen species (ROS), leading to oxidative stress. This can result in DNA strand breaks and chromosomal aberrations .

2. Cellular Interactions

This compound interacts with cellular components in several ways:

- DNA Cross-Linking : Trivalent chromium (Cr(III)), a metabolite of Cr(VI), can form complexes with DNA, resulting in cross-links that disrupt normal cellular functions .

- Alteration of Cellular Signaling : The compound can overstimulate cellular pathways, leading to increased levels of peroxides and activation of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation and survival .

Acute Toxicity

The acute toxicity of lead chromate has been assessed in various animal studies. The LD50 values indicate significant toxicity:

| Species | LD50 (mg/kg) | Effects Observed |

|---|---|---|

| Female Rats | 13 - 19 | Hypoactivity, gastrointestinal distress |

| Male Rats | 21 - 28 | Pulmonary congestion, body weight changes |

| New Zealand Rabbits | 960 - 1330 | Dermal necrosis, eschar formation |

These values highlight the compound's potential for causing severe health effects upon exposure .

Chronic Effects

Chronic exposure to lead chromate has been associated with reproductive toxicity and potential carcinogenic outcomes. Studies have shown decreased sperm count and motility in animal models, along with histopathological changes in reproductive organs .

Case Study 1: Occupational Exposure

A study involving workers in the chromate production industry revealed a higher incidence of skin ulcers and respiratory issues linked to chronic exposure to lead chromate. The severity of skin lesions was correlated with the duration and frequency of exposure, emphasizing the need for stringent safety measures in occupational settings .

Case Study 2: Environmental Impact

Research on the environmental effects of lead chromate has shown that runoff from industrial sites can contaminate water sources, leading to bioaccumulation in aquatic organisms. This bioaccumulation poses risks not only to wildlife but also to human populations relying on these water sources for drinking and agriculture .

Q & A

Q. What are the thermal stability limits of Pb₂CrO₅, and how do phase transitions occur under heating?

-

Findings : Pb₂CrO₅ remains stable up to 300°C. Above this temperature, decomposition occurs via:

Differential scanning calorimetry (DSC) shows an endothermic peak at 320°C, correlating with structural collapse .

Advanced Research Questions

Q. How does the photoconductive behavior of Pb₂CrO₅ relate to its electronic band structure?

- Experimental Design : Photoresponse is measured using a two-terminal device under UV-vis irradiation (λ = 300–500 nm). Bandgap calculations via Tauc plot (UV-Vis diffuse reflectance) yield \sim2.3 eV, indicating suitability for visible-light photodetectors .

- Contradictions : Earlier studies reported wider bandgaps (\sim2.7 eV) due to oxygen vacancies; annealing in O₂ atmosphere reduces this discrepancy .

Q. What kinetic models explain the environmental degradation of Pb₂CrO₅ in aqueous systems?

- Mechanism : In acidic conditions (pH < 4), Pb₂CrO₅ undergoes reductive dissolution:

Pseudo-first-order kinetics (rate constant k = 1.2 × 10⁻³ min⁻¹) are observed, with activation energy ~39 kJ/mol .

Q. How can researchers address discrepancies in reported catalytic activity of Pb₂CrO₅ across studies?

- Resolution Strategy :

Surface Analysis : Use XPS to quantify surface Cr(VI) vs. Cr(III) ratios, as over-reduction during synthesis diminishes catalytic sites .

Morphological Control : Compare nanorods (high aspect ratio) vs. nanoparticles (lower activity) to isolate geometry effects .

Methodological Best Practices

Q. What safety protocols are essential when handling Pb₂CrO₅ in laboratory settings?

- Guidelines :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact with carcinogenic Cr(VI) compounds .

- Deactivate waste with reducing agents (e.g., NaHSO₃) to convert Cr(VI) to less toxic Cr(III) .

Q. How should researchers validate chromate quantification in Pb₂CrO₅ dissolution studies?

- Analytical Workflow :

Colorimetric Testing : MQuant® chromate test (3–100 mg/L range) with UV-Vis calibration at 540 nm .

Cross-Validation : Pair with ICP-MS for trace-level Pb²⁺ and Cr³⁺ detection (detection limit: 0.1 ppb) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.